3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
Overview
Description
“3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a chemical compound with the CAS Number: 512810-21-8 . It has a molecular weight of 185.14 and its molecular formula is C6H7N3O4 . This compound is in the form of a powder and is stored at room temperature .
Synthesis Analysis
The synthesis of pyrazole compounds, such as “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid”, involves various strategies including multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” consists of a pyrazole ring attached to a propanoic acid group . The pyrazole ring contains two nitrogen atoms and three carbon atoms .Physical And Chemical Properties Analysis
“3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” is a powder that is stored at room temperature . It has a molecular weight of 185.14 and its molecular formula is C6H7N3O4 .Scientific Research Applications
Chemical Synthesis
The compound is used in chemical synthesis as a building block for creating more complex molecules . It’s a versatile compound that can be used to synthesize a variety of other compounds, including those with potential applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .
Medicinal Chemistry
In medicinal chemistry, the compound is used as a scaffold for the synthesis of bioactive chemicals . It’s a key component in the development of new drugs and therapies, contributing to the discovery of new treatments for various diseases .
Drug Discovery
The compound plays a significant role in drug discovery . Its unique structure makes it a valuable tool for researchers in the pharmaceutical industry, helping them design and synthesize new drugs .
Agrochemistry
In the field of agrochemistry, the compound is used in the development of new pesticides and fertilizers . Its unique properties make it a valuable resource for improving agricultural productivity .
Coordination Chemistry
The compound is used in coordination chemistry, where it can act as a ligand to form complexes with various metals . These complexes can have a wide range of applications, from catalysis to materials science .
Organometallic Chemistry
In organometallic chemistry, the compound is used to synthesize organometallic compounds . These compounds are used in a variety of applications, from catalysis to materials science .
Energetic Materials
The compound is also used in the design of new energetic materials . Its unique structure and properties make it a valuable resource for the development of heat-resistant explosives and other energetic materials .
Biological Screening
Finally, the compound is used in biological screening . It’s a key component in the development of new drugs and therapies, contributing to the discovery of new treatments for various diseases .
Safety and Hazards
Future Directions
The future directions for “3-(4-nitro-1H-pyrazol-1-yl)propanoic acid” and similar compounds involve further exploration of their synthesis techniques and biological activity. Pyrazole derivatives have been the focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with a range of cellular proteins or enzymes .
Mode of Action
Based on the structural similarity to other pyrazole derivatives, it can be hypothesized that it may interact with its targets through hydrogen bonding, electrostatic interactions, or hydrophobic interactions .
Result of Action
Similar compounds have been shown to exhibit various biological activities, suggesting that this compound may also have potential therapeutic effects .
properties
IUPAC Name |
3-(4-nitropyrazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O4/c10-6(11)1-2-8-4-5(3-7-8)9(12)13/h3-4H,1-2H2,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRVNKZUIVXMXHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CCC(=O)O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601290795 | |
Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-nitro-1H-pyrazol-1-yl)propanoic acid | |
CAS RN |
512810-21-8 | |
Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=512810-21-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitro-1H-pyrazole-1-propanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601290795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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